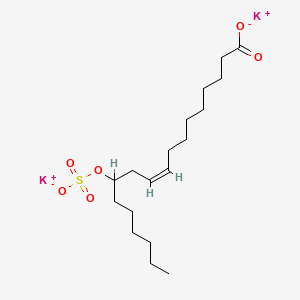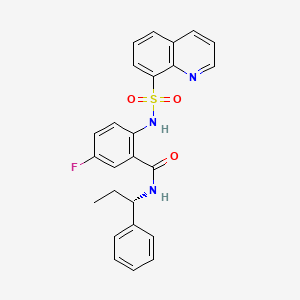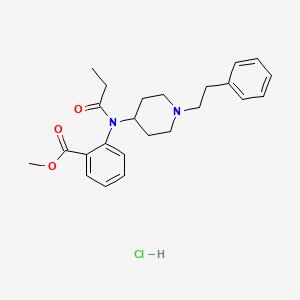
4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1'-cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with propionyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)
- 4-Benzylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)
- 4-Ethoxycarbonylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)
Uniqueness
4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) is unique due to its specific propionylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
135586-95-7 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
ethyl N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)methanimidate |
InChI |
InChI=1S/C19H22N2O/c1-2-22-14-21-18-16-9-5-4-8-15(16)12-19(17(18)13-20)10-6-3-7-11-19/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3 |
InChI Key |
IGMHKMWRLGLCGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=C(C2(CCCCC2)CC3=CC=CC=C31)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



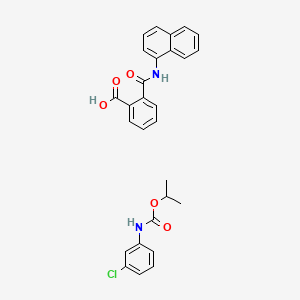
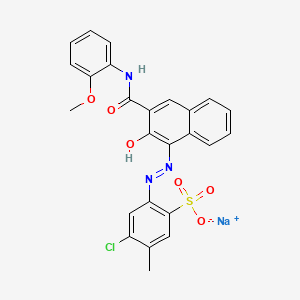
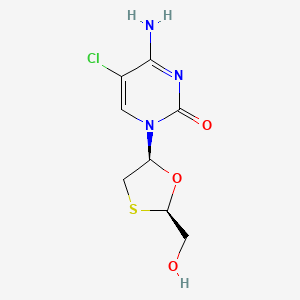
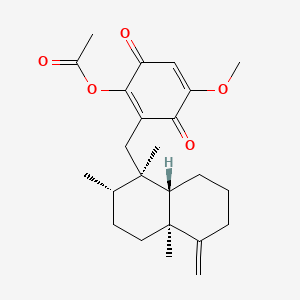
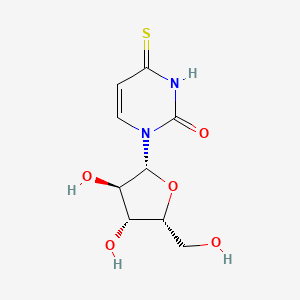
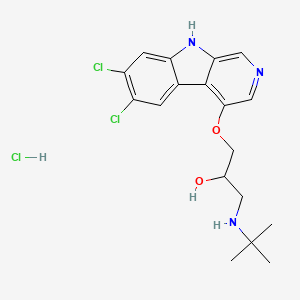
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)
